1-[(2,6-Dimethylphenyl)methyl]-4-(2-ethoxyethyl)piperazine
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Overview
Description
1-[(2,6-Dimethylphenyl)methyl]-4-(2-ethoxyethyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a 2,6-dimethylphenyl group and an ethoxyethyl group attached to the piperazine ring. It has various applications in scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,6-Dimethylphenyl)methyl]-4-(2-ethoxyethyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of palladium-catalyzed cyclization reactions and visible-light-promoted decarboxylative annulation protocols are some of the advanced techniques used in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-[(2,6-Dimethylphenyl)methyl]-4-(2-ethoxyethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the ethoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(2,6-Dimethylphenyl)methyl]-4-(2-ethoxyethyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2,6-Dimethylphenyl)methyl]-4-(2-ethoxyethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylpiperazine: A simpler derivative with similar structural features but lacking the ethoxyethyl group.
4-(2-Ethoxyethyl)piperazine: Another related compound with the ethoxyethyl group but without the 2,6-dimethylphenyl group.
Uniqueness
1-[(2,6-Dimethylphenyl)methyl]-4-(2-ethoxyethyl)piperazine is unique due to the combination of the 2,6-dimethylphenyl and ethoxyethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.
Properties
CAS No. |
918481-43-3 |
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Molecular Formula |
C17H28N2O |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
1-[(2,6-dimethylphenyl)methyl]-4-(2-ethoxyethyl)piperazine |
InChI |
InChI=1S/C17H28N2O/c1-4-20-13-12-18-8-10-19(11-9-18)14-17-15(2)6-5-7-16(17)3/h5-7H,4,8-14H2,1-3H3 |
InChI Key |
YLUVSPGNLRRSDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCN1CCN(CC1)CC2=C(C=CC=C2C)C |
Origin of Product |
United States |
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